molecular formula C14H17N3O B13136233 2-Methoxy-5-(piperazin-1-yl)quinoline CAS No. 846038-46-8

2-Methoxy-5-(piperazin-1-yl)quinoline

Numéro de catalogue: B13136233
Numéro CAS: 846038-46-8
Poids moléculaire: 243.30 g/mol
Clé InChI: WIYFVNMSMZGEDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methoxy-5-(piperazin-1-yl)quinoline is a synthetic quinoline derivative intended for research use in biochemistry and medicinal chemistry. This compound features a quinoline scaffold, a privileged structure in drug discovery, linked to a piperazine moiety, a combination frequently explored for its diverse pharmacological potential. The specific positioning of the methoxy and piperazinyl groups makes it a valuable intermediate for constructing more complex molecules and for investigating structure-activity relationships (SAR).Quinoline-piperazine hybrids are a recognized scaffold in medicinal chemistry, with documented research applications in developing agents for infectious diseases and metabolic disorders. Specifically, such hybrids have been investigated as antileishmanial agents against the Leishmania donovani parasite and as α-glucosidase inhibitors for diabetes management . Furthermore, the quinoline core is a common feature in compounds studied for their antiproliferative activity against various cancer cell lines . The piperazine ring often serves as a versatile linker, potentially enhancing molecular flexibility and the ability to interact with biological targets . Researchers can utilize 2-Methoxy-5-(piperazin-1-yl)quinoline as a key synthetic precursor or as a model compound for screening in these and other therapeutic areas. This product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Propriétés

Numéro CAS

846038-46-8

Formule moléculaire

C14H17N3O

Poids moléculaire

243.30 g/mol

Nom IUPAC

2-methoxy-5-piperazin-1-ylquinoline

InChI

InChI=1S/C14H17N3O/c1-18-14-6-5-11-12(16-14)3-2-4-13(11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3

Clé InChI

WIYFVNMSMZGEDW-UHFFFAOYSA-N

SMILES canonique

COC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperazin-1-yl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-(piperazin-1-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of 2-methoxy-5-(piperazin-1-yl)quinoline and its derivatives as effective antimicrobial agents. The compound has been synthesized in various forms, leading to the development of hybrids that exhibit significant antibacterial activity.

Case Study: Antitubercular Activity

A series of quinoline-piperazine hybrids were synthesized and tested against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. Two specific compounds demonstrated remarkable inhibitory activity with minimum inhibitory concentrations (MIC) of 0.07 μM and 1.1 μM, outperforming first-line and second-line TB drugs . This indicates the potential for developing new treatments for drug-resistant tuberculosis.

CompoundMIC (μM)Activity
10g0.07Significant against MDR-TB
11e1.1Effective against all TB strains

Neuroprotective Properties

The neuroprotective capabilities of compounds containing the quinoline moiety have been investigated, particularly in relation to Parkinson's disease and oxidative stress reduction.

Case Study: Bifunctional Iron Chelators

Research on bifunctional iron chelators that incorporate an 8-hydroxy quinoline moiety linked to piperazine has shown promising results in reducing oxidative stress in animal models . These compounds not only bind iron but also act as dopamine receptor agonists, presenting a dual mechanism of action that may be beneficial in neurodegenerative diseases.

CompoundD2 Receptor Potency (nM)D3 Receptor Potency (nM)
12a865.57
12b413.71

Cosmetic Applications

The compound's properties extend into cosmetic formulations, where it can serve as an active ingredient due to its skin-beneficial characteristics.

Case Study: Skin Bioavailability

Research has focused on the formulation of topical products incorporating quinoline derivatives to enhance skin bioavailability and efficacy . The study emphasizes the importance of evaluating the stability and safety of such formulations before market introduction, which is crucial for consumer acceptance.

Synthesis and Chemical Properties

The synthesis of 2-methoxy-5-(piperazin-1-yl)quinoline involves several methodologies that optimize yield and purity. A novel green synthesis approach has been developed to enhance efficiency while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and DNA. The compound inhibits the synthesis of nucleic acids and proteins in bacteria, leading to cell death. It targets specific enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Variations

The biological activity of quinoline derivatives is highly dependent on substituent positions and types. Below is a comparative analysis of 2-Methoxy-5-(piperazin-1-yl)quinoline with structurally similar compounds:

Compound Substituents Key Activities IC50/MIC Physicochemical Properties Reference
2-Methoxy-5-(piperazin-1-yl)quinoline 2-OCH₃, 5-piperazine Antiparasitic (predicted) N/A LogP: ~2.3; TPSA: 28.16 Ų
7-Chloro-4-(piperazin-1-yl)quinoline 7-Cl, 4-piperazine Antimalarial, antiparasitic, anticancer IC50: 1 µM (vs. E. histolytica) LogP: 2.8; High BBB permeability
2-(Piperazin-1-yl)quinoline 2-piperazine Building block for drug synthesis N/A LogP: 2.34; Solubility: 0.305 mg/mL
2-Methyl-5-(piperazin-1-yl)quinoline 2-CH₃, 5-piperazine Antibacterial (weak) MIC: >7.8 µg/mL (vs. Gram-negative) LogP: 2.35; TPSA: 28.16 Ų
Hydroxychloroquine 4-piperazine, 7-Cl Antimalarial, antiviral IC50: ~100 nM (vs. Plasmodium) LogP: 3.5; TPSA: 49.1 Ų
Compound 12 () 7-Cl, 4-piperazine + nitroimidazole Antiamoebic, antigiardial IC50: 1 µM (vs. E. histolytica) Cytotoxicity: 600× selectivity
Indazole-quinoline hybrids Piperazine-linked indazole Anti-Pseudomonas virulence MIC: 3.9–7.8 µg/mL LogP: ~3.0; TPSA: 60–70 Ų

Critical Observations

Substituent Position: Piperazine at the 4-position (e.g., 7-chloro-4-piperazinyl derivatives) is associated with broad-spectrum antiparasitic activity (IC50: 1 µM) . In contrast, 5-piperazinyl substitution (as in the target compound) may alter target specificity due to steric and electronic effects. Methoxy at the 2-position enhances solubility compared to methyl or chloro substituents, as seen in 2-methyl-5-piperazinylquinoline (LogP: 2.35) vs. 7-chloro-4-piperazinylquinoline (LogP: 2.8) .

Biological Activity: Nitroimidazole-containing derivatives (e.g., Compound 12) exhibit 5× greater potency than metronidazole against Entamoeba histolytica due to synergistic redox activation . Piperazine-linked indazole-quinolines show anti-virulence activity against Pseudomonas aeruginosa, highlighting the role of hybrid pharmacophores .

Physicochemical Properties: 2-Methoxy-5-piperazinylquinoline has a lower LogP (~2.3) compared to hydroxychloroquine (LogP: 3.5), suggesting improved aqueous solubility and reduced toxicity .

Contradictions and Limitations

  • Substituent Trade-offs: While 7-chloro-4-piperazinylquinoline derivatives show potent antiparasitic activity, their cytotoxicity profiles vary. Compound 12 exhibits 600× selectivity for parasites over mammalian cells, but other analogs (e.g., 2-methyl derivatives) show negligible activity .
  • Positional Sensitivity : Piperazine at the 4-position (e.g., hydroxychloroquine) is critical for antimalarial activity, whereas 5-position substitution may favor alternative targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the piperazine moiety at the 5-position of the quinoline scaffold?

  • Methodology : Nucleophilic aromatic substitution (SNAr) is commonly employed, where the methoxy group at the 2-position of quinoline activates the 5-position for substitution. Piperazine is typically introduced under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to deprotonate the piperazine .
  • Key Data : Reaction yields range from 50–75% depending on solvent choice and reaction time. Purity is confirmed via HPLC (>95%) and NMR (absence of residual piperazine signals at δ 1.4–2.5 ppm) .

Q. How can the crystalline form and solubility of 2-methoxy-5-(piperazin-1-yl)quinoline be optimized for in vitro assays?

  • Methodology : Salt formation (e.g., hydrochloride salts) improves solubility in aqueous buffers. Crystallization is achieved via slow evaporation from ethanol/water mixtures, with X-ray diffraction (XRD) confirming monoclinic crystal systems (space group P2₁/c) .
  • Data Contradiction : Hydrochloride salts show 10× higher aqueous solubility (2.3 mg/mL) compared to free bases (0.2 mg/mL), but may alter receptor binding kinetics in pharmacological assays .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of 2-methoxy-5-(piperazin-1-yl)quinoline derivatives?

  • Methodology : The RAW 264.7 murine macrophage model is widely used. LPS-induced NO production is quantified via the Griess assay, with IC₅₀ values calculated for derivatives. Compound 5 (a structural analog) showed 74.1% inhibition of NO release at 30 µM, suggesting structure-activity relationship (SAR) insights for methoxy and piperazine substitutions .
  • Key Data :

DerivativeSubstitution% NO Inhibition (30 µM)
Compound 57-Cl, 4-piperazinyl74.1 ± 2.2
Compound 96-MeO, 3-piperazinyl58.3 ± 3.1

Q. How do electronic effects of substituents on the quinoline ring influence binding to serotonin receptors (e.g., 5-HT₁A)?

  • Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the methoxy group at position 2 enhances electron density at the quinoline N-atom, stabilizing π-π interactions with Phe361 in the 5-HT₁A receptor. Piperazine acts as a flexible hinge, with N-methylation reducing binding affinity by 40% .
  • Data Contradiction : While methoxy groups improve binding, bulkier substituents (e.g., 2-ethoxy) sterically hinder receptor access, decreasing Ki values from 12 nM (methoxy) to 210 nM (ethoxy) .

Q. What analytical techniques resolve contradictions in reported biological activities across studies?

  • Methodology : Meta-analysis of IC₅₀ values across studies using standardized assay conditions (e.g., LPS concentration in inflammation models). For example, discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) are attributed to variations in bacterial strain virulence and broth microdilution protocols .
  • Validation : Cross-referencing with structurally similar compounds (e.g., 7-chloro-4-piperazinylquinoline) confirms that electron-withdrawing groups enhance antimicrobial potency .

Methodological Best Practices

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • Strategy : Introduce polar groups (e.g., hydroxyl or sulfonyl) on the piperazine ring to improve water solubility without disrupting planar quinoline-receptor interactions. LogP values should be maintained between 2–3 for blood-brain barrier penetration in CNS-targeted applications .

Q. What in vivo models are appropriate for toxicity profiling?

  • Recommendation : Zebrafish (Danio rerio) embryos are cost-effective for acute toxicity screening (LC₅₀ determination). For neurotoxicity, murine models (e.g., Sprague-Dawley rats) are used to assess motor coordination via rotarod tests after 14-day oral dosing (10–100 mg/kg) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.